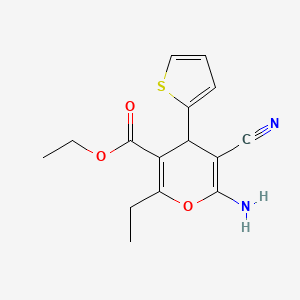

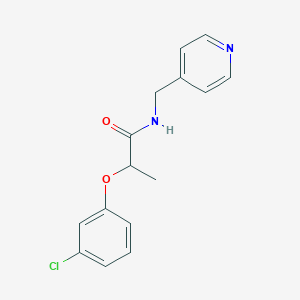

![molecular formula C14H16N4O B5232621 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)

N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide" often involves complex organic synthesis techniques including catalysis and peptide coupling reactions, as demonstrated by Shiina et al. (2008), who synthesized various carboxamides from corresponding carboxylic acids and amines using 4-(dimethylamino)pyridine N-oxide (DMAPO) as a catalyst under mild conditions to avoid racemization in oligopeptides synthesis (Shiina et al., 2008). Similarly, Kumar et al. (2003) developed a convenient synthesis for a selective CRF1 antagonist as a potential PET ligand, showcasing the compound's utility in imaging studies (Kumar et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds reveals extensive intramolecular and intermolecular hydrogen bonding, as seen in studies of pyridine-2,6-dicarboxamide derivatives. Marlin et al. (2000) explored the hydrogen bonding network of pyridine-2,6-dicarboxamide, demonstrating the strength of these interactions both in solid state and in solution, which are crucial for understanding the compound's chemical behavior (Marlin et al., 2000).

Chemical Reactions and Properties

The chemical reactivity and properties of "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide" and its analogs involve diverse reactions such as iodolactonisation catalyzed by 4-(dimethylamino)pyridine derivatives, indicating the versatility and reactivity of these compounds. Meng et al. (2015) found that 4-(dimethylamino)pyridine effectively catalyzes the iodolactonisation of γ,δ-unsaturated carboxylic acids under neutral conditions (Meng et al., 2015).

Physical Properties Analysis

The physical properties, including solubility and thermal behavior, of compounds structurally related to "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide," can be significantly influenced by their molecular structure and the presence of specific functional groups. For instance, Faghihi and Mozaffari (2008) synthesized new polyamides containing pyridyl moieties, highlighting the importance of structural features in determining the physical properties such as solubility and thermal stability of these compounds (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

Explorations into the chemical properties of "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide" and similar compounds reveal a broad spectrum of reactivity and potential for forming diverse chemical bonds and structures. This is exemplified by the work of Prek et al. (2015), who described metal-free syntheses of 2,4,6-trisubstituted pyridines, providing insights into the chemical versatility and potential applications of these compounds (Prek et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and usage. For instance, N,N,N,N-Tetramethylethylenediamine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-18(2)13-11(6-5-9-16-13)10-17-14(19)12-7-3-4-8-15-12/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDFXMMGFYFSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)CNC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)

![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)

![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)

![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)

![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)

![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)

![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)

![12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)